Pyrene-amido-PEG4-CH2CH2COOH

Descripción general

Descripción

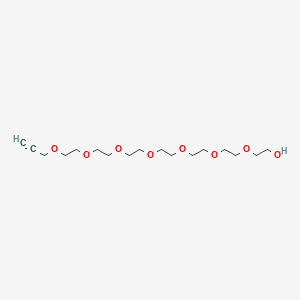

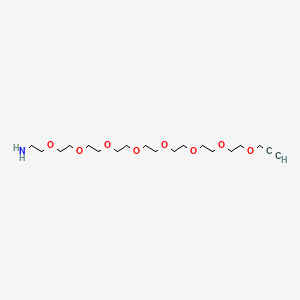

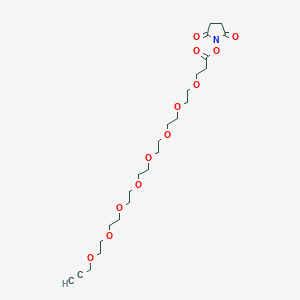

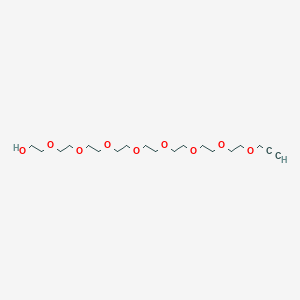

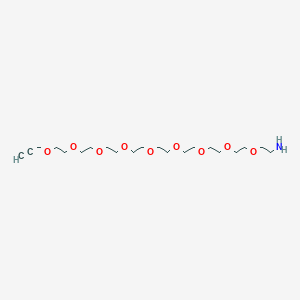

“Pyrene-amido-PEG4-CH2CH2COOH” is a compound that contains a pyrene moiety (a polycyclic aromatic hydrocarbon), linked via an amide bond to a polyethylene glycol (PEG) chain, which is further linked to a carboxylic acid group. This structure suggests that it could be used as a linker molecule in certain chemical reactions or processes .

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a pyrene derivative containing an amine group with a PEG derivative containing a carboxylic acid group, forming the amide bond. The carboxylic acid at the other end of the PEG chain would be left intact .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, consists of a pyrene moiety, an amide linkage, a PEG4 chain, and a terminal carboxylic acid group .Chemical Reactions Analysis

As a linker molecule, this compound could be involved in a variety of chemical reactions, particularly in the field of bioconjugation. The amide and carboxylic acid groups could potentially react with amines, alcohols, and other functional groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The pyrene moiety is likely to impart hydrophobic characteristics, while the PEG chain and carboxylic acid group could provide hydrophilic properties .Aplicaciones Científicas De Investigación

Electrochemical Applications

Pyrene has been used in electrochemical applications, particularly in the polymerization of naphthalene in mixed electrolytes, leading to the production of oligopyrenes. These oligopyrenes exhibit strong blue light emission, making them useful in the fabrication of organic electronic displays and electroluminescent devices (Huang et al., 2003).

Hydrogel Synthesis

Pyrene, combined with poly(ethylene glycol) (PEG), has been employed in the synthesis of multiresponsive hydrogels. These hydrogels exhibit complex optical and mechanical responses, which are valuable for various applications including transient photolithography processes (Rasch & Göstl, 2021).

Fluorescence Probe Behavior

In the study of poly(ethylene glycols) (PEGs) and ionic liquids, pyrene-based probes have been used to assess unusual fluorescence behavior. This has implications for understanding the physicochemical properties of mixtures involving PEGs and their potential applications in chemical processes (Sarkar et al., 2009).

Thermally Responsive Polymers

Pyrene has been integrated into thermally responsive dendritic core-shell polymers, which show temperature-dependent characteristics useful in various applications. These polymers have been studied using pyrene as a sequestered guest molecule to investigate critical aggregation temperatures (Yang et al., 2007).

Organic Electronics and OLEDs

Pyrene's properties, such as its long fluorescence lifetime and sensitivity to microenvironment changes, make it an attractive choice for organic electronics, including OLEDs. It has been studied for its potential in creating high-performance blue-light-emitting diodes (Figueira-Duarte et al., 2010).

Biomedical Imaging

In the field of biomedical imaging, pyrene derivatives have been developed for one- and two-photon fluorescence cellular imaging. These derivatives show potential for bioimaging applications, offering high fluorescence quantum yield and effective internalization by cells (Wang et al., 2012).

Drug Delivery Systems

Hyperbranched polyether polyols containing protective PEG chains and pyrene have been investigated as prospective drug delivery systems. These polymers exhibit enhanced encapsulation efficiency and are promising for solubilizing and delivering drugs (Tziveleka et al., 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-(4,6-dihydropyrene-1-carbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO7/c30-25(31)10-12-33-14-16-35-18-19-36-17-15-34-13-11-29-28(32)24-9-7-22-5-4-20-2-1-3-21-6-8-23(24)27(22)26(20)21/h1,3-4,6-9H,2,5,10-19H2,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISZCCCHHXRQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C3C1=CCC4=C3C(=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)

![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)

![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)